molecular formula C18H24N2O2 B12900687 N-(3-tert-Butyl-1,2-oxazol-5-yl)-2,6-diethylbenzamide CAS No. 82559-04-4

N-(3-tert-Butyl-1,2-oxazol-5-yl)-2,6-diethylbenzamide

Cat. No.: B12900687
CAS No.: 82559-04-4
M. Wt: 300.4 g/mol
InChI Key: BHUXPHFHXIFOSB-UHFFFAOYSA-N
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Description

N-(3-(tert-Butyl)isoxazol-5-yl)-2,6-diethylbenzamide is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their wide range of biological activities and therapeutic potential .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-(tert-Butyl)isoxazol-5-yl)-2,6-diethylbenzamide typically involves the formation of the isoxazole ring followed by the attachment of the benzamide moiety. One common method for synthesizing isoxazoles is through the (3 + 2) cycloaddition reaction, which can be catalyzed by metals such as copper (Cu) or ruthenium (Ru) . metal-free synthetic routes are also being explored to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity .

Industrial Production Methods

Industrial production methods for isoxazole derivatives often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of specific solvents, temperatures, and reaction times to ensure efficient synthesis .

Chemical Reactions Analysis

Types of Reactions

N-(3-(tert-Butyl)isoxazol-5-yl)-2,6-diethylbenzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reaction conditions, such as temperature and solvent, play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives of the compound, while substitution reactions can introduce new functional groups to the molecule .

Scientific Research Applications

N-(3-(tert-Butyl)isoxazol-5-yl)-2,6-diethylbenzamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing other complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its therapeutic potential in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-(tert-Butyl)isoxazol-5-yl)-2,6-diethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

N-(3-(tert-Butyl)isoxazol-5-yl)-2,6-diethylbenzamide is unique due to its specific structure, which imparts distinct chemical and biological properties. Its tert-butyl and diethyl substituents contribute to its stability and reactivity, making it a valuable compound for various scientific and industrial applications .

Properties

CAS No.

82559-04-4

Molecular Formula

C18H24N2O2

Molecular Weight

300.4 g/mol

IUPAC Name

N-(3-tert-butyl-1,2-oxazol-5-yl)-2,6-diethylbenzamide

InChI

InChI=1S/C18H24N2O2/c1-6-12-9-8-10-13(7-2)16(12)17(21)19-15-11-14(20-22-15)18(3,4)5/h8-11H,6-7H2,1-5H3,(H,19,21)

InChI Key

BHUXPHFHXIFOSB-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC)C(=O)NC2=CC(=NO2)C(C)(C)C

Origin of Product

United States

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